![molecular formula C17H20N2O4 B2418951 3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione CAS No. 1008214-36-5](/img/structure/B2418951.png)

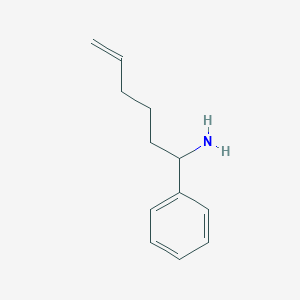

3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

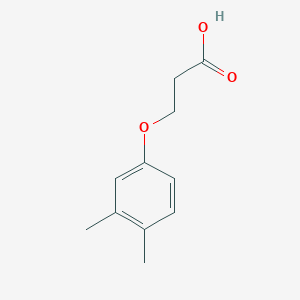

3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione, also known as BDPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDPP belongs to the class of pyrrolidine derivatives and has been found to exhibit various biochemical and physiological effects.

科学的研究の応用

- Evidence : In vitro studies demonstrate that OSI-930 enhances the anticancer activity of doxorubicin, a commonly used chemotherapy drug, by improving its efficacy in colorectal carcinoma cells .

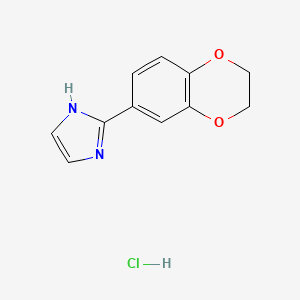

- Evidence : Compounds substituted with benzo[d][1,3]dioxol-5-yl and 2,3-dihydrobenzo[b][1,4]dioxin-6-yl groups inhibit VEGFR1 and reduce VEGF-induced endothelial cell migration .

- Evidence : OSI-930 combined with doxorubicin significantly improves doxorubicin’s anticancer activity in colorectal carcinoma cells .

- Findings : Spectroscopic techniques provide insights into molecular properties, vibrational modes, and electronic transitions .

Cancer Chemoresistance Reversal

Anti-Angiogenic Activity

Multi-Drug Resistance Reversal

Flavoring Agent Synthesis

Spectroscopic Investigations

Organic Synthesis and Characterization

作用機序

Target of Action

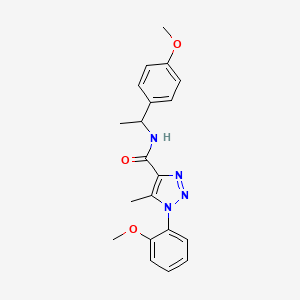

The primary targets of 3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the formation of new blood vessels. P-glycoprotein efflux pumps are involved in drug resistance by pumping out drugs from the cells, reducing their intracellular concentrations .

Mode of Action

This compound inhibits VEGFR1, thereby blocking the binding of VEGF to its receptor . This prevents the activation of downstream signaling pathways that promote angiogenesis. Additionally, it inhibits P-glycoprotein efflux pumps, which can enhance the intracellular concentration of other drugs .

Biochemical Pathways

By inhibiting VEGFR1, this compound disrupts the VEGF signaling pathway, leading to the inhibition of angiogenesis . This can limit the supply of oxygen and nutrients to tumor cells, inhibiting their growth and proliferation. By inhibiting P-glycoprotein efflux pumps, it can increase the efficacy of other drugs by preventing their expulsion from the cells .

Pharmacokinetics

Its ability to inhibit p-glycoprotein efflux pumps suggests that it may enhance the bioavailability of other drugs .

Result of Action

The inhibition of angiogenesis and P-glycoprotein efflux pumps by this compound can lead to enhanced anticancer activity. For instance, it has been shown to enhance the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells . This was evident from the improved IC50 of doxorubicin, the increased activity of caspase-3, and the significant reduction in colony formation ability of LS180 cells after treatment with doxorubicin .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors.

特性

IUPAC Name |

3-(1,3-benzodioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c20-16-9-13(17(21)19(16)12-4-2-1-3-5-12)18-11-6-7-14-15(8-11)23-10-22-14/h6-8,12-13,18H,1-5,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNSRDUOZCLLKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)CC(C2=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Fluorophenyl)-1-oxaspiro[2.3]hexane](/img/structure/B2418868.png)

![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2418875.png)

![1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2418879.png)

![N-1,3-benzodioxol-5-yl-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2418881.png)

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2418883.png)

![2-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2418890.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2418891.png)